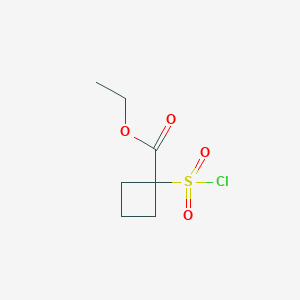
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S . It has a molecular weight of 226.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a chlorosulfonyl group and a carboxylate group attached to it . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its characteristics under various conditions. For this compound, the boiling point and other specific properties are not provided in the search results .Applications De Recherche Scientifique
1. Synthesis of Amino Acids
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate plays a role in the synthesis of various amino acids. For instance, the stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been prepared using strategies that involve photochemical reactions with this compound (André et al., 2011). Similarly, Gauzy et al. (2004) have synthesized enantiomerically pure forms of 2-aminocyclobutane-1-carboxylic acids using a chiral precursor involving this compound (Gauzy et al., 2004).
2. Ethylene Biosynthesis
In plant research, this compound has been linked to the study of ethylene biosynthesis. Bulens et al. (2011) provided protocols for analyzing ethylene biosynthesis, which is crucial in understanding plant growth and development (Bulens et al., 2011).
3. Novel Synthesis Methods
Research has also focused on novel synthesis methods using this compound. For example, André et al. (2013) described the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, demonstrating the versatility of this compound in creating diverse molecular structures (André et al., 2013).
4. Medicinal Chemistry Applications
In medicinal chemistry, this compound has been used in the synthesis of various pharmaceutical intermediates. For instance, the work by Pagar and RajanBabu (2018) shows its use in creating chiral molecules for potential pharmaceutical applications (Pagar & RajanBabu, 2018).
5. Polymer Chemistry
The compound also finds application in polymer chemistry. Kitayama et al. (2004) discussed the anionic polymerization of related cyclobutene derivatives, indicating the compound's potential in creating novel polymers (Kitayama et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-chlorosulfonylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-6(9)7(4-3-5-7)13(8,10)11/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFRSLSANZXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


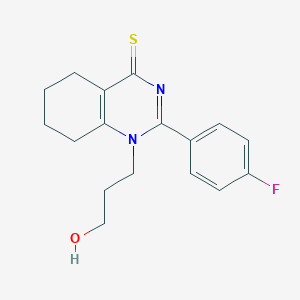
![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)
![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)
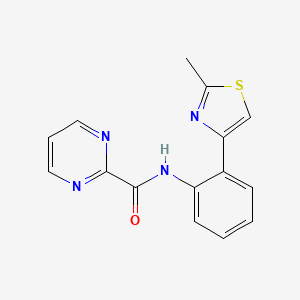
![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)


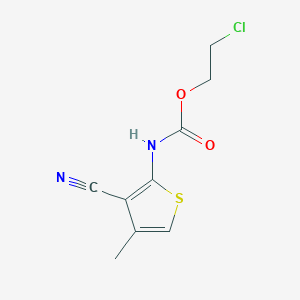

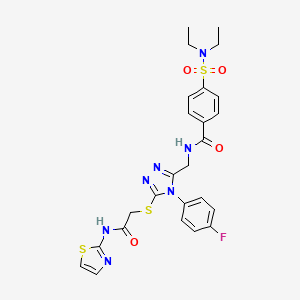

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2473259.png)